4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride
Description
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride is a thiomorpholine-derived aromatic compound characterized by a phenol group substituted with a methylthiomorpholine moiety via a methylene linker. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
4-[(2-methylthiomorpholin-4-yl)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-10-8-13(6-7-15-10)9-11-2-4-12(14)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBMRWZMQSXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1)CC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzyl chloride with 2-methylthiomorpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The final compound is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their function. Additionally, the thiomorpholine ring can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs:
Key Observations:
Thiomorpholine vs.
Phenol vs. Aniline/Aldehyde: The phenol group in the target compound confers acidity (pKa ~10) and hydrogen-bonding capacity, unlike the aniline (4c, pKa ~4.6) or aldehyde () groups, which differ in solubility and reactivity .
Substituent Effects : Chloro (4c) and methoxy () substituents influence lipophilicity and metabolic stability. For example, methoxy groups enhance lipid solubility, while chloro groups may increase steric hindrance .
Biological Activity
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride features a phenolic structure with a morpholine derivative, which may contribute to its biological properties. The presence of the methylthio group is hypothesized to enhance lipophilicity and biological activity.
Antiparasitic Activity
Research indicates that compounds with similar structural motifs exhibit significant antiparasitic activity. For instance, derivatives containing the phenolic and thiomorpholine structures have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In a study, certain derivatives were synthesized and tested, showing promising inhibitory effects on the proliferation of T. cruzi epimastigotes. The introduction of sulfur atoms in place of oxygen in similar compounds has been linked to enhanced biological activity .
Table 1: Biological Activity Against Trypanosoma cruzi
| Compound Name | Structure Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Phenolic | 5.0 | Strong activity |
| Compound B | Thiomorpholine | 3.0 | Enhanced activity |
| 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride | Phenolic-Thiomorpholine | TBD | Under investigation |
Anticancer Activity
In addition to antiparasitic effects, there is emerging evidence regarding the anticancer properties of compounds similar to 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation.
Case Study: Inhibition of Tumor Growth
A study investigated the effect of a closely related compound on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.
Table 2: Efficacy Against Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 (Breast) | 10 | 45 |
| HeLa (Cervical) | 5 | 30 |
| A549 (Lung) | 20 | 25 |
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of specific enzymes involved in cellular metabolism or replication.
- Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into cellular membranes, potentially disrupting their function.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) within cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
